1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
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Description
1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Vasorelaxant Properties: Studies have shown that this compound possesses vasorelaxant effects, which could be beneficial for managing cardiovascular conditions .
b. Anti-HIV Activity: Research indicates that it may have anti-HIV properties. Investigating its mechanism of action could lead to novel antiviral therapies .
c. Antitumor Potential: The compound’s antitumor activity suggests its relevance in cancer research. Further studies could explore its efficacy against specific cancer types .
d. Antibacterial and Antifungal Effects: Its antibacterial and antifungal properties make it an interesting candidate for combating infections. Researchers could investigate its mode of action and potential clinical applications .
Synthetic Chemistry
Beyond its biological activity, this compound serves as a versatile building block for synthesizing other relevant structures. Let’s explore its synthetic applications:
a. Multicomponent Synthesis: The conventional multicomponent synthesis of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) involves this compound. Additionally, nonconventional procedures have been explored, enhancing efficiency and promoting green chemistry practices .
b. Regioselective Coupling: Researchers have achieved regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using this compound, leading to the formation of 3,4-dihydro-2H-1,4-thiazine via a 1,3-insertion model of azavinyl carbene .
Other Fields
While the above applications are prominent, this compound’s potential extends to other areas. For instance, it may exhibit hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, and neuroprotective effects .
properties
IUPAC Name |
1-[4-[(2Z)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c27-22(28)16-10-12-25(13-11-16)33(31,32)17-8-9-20(21(14-17)26(29)30)24-23-19-7-3-5-15-4-1-2-6-18(15)19/h1-2,4,6,8-9,14,16,24H,3,5,7,10-13H2,(H,27,28)/b23-19- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCZBVUAXNRFE-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)[N+](=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC3=C(C=C(C=C3)S(=O)(=O)N4CCC(CC4)C(=O)O)[N+](=O)[O-])/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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